molecular formula C48H68N8O16 B15189780 (E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol CAS No. 95894-07-8

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol

Cat. No.: B15189780
CAS No.: 95894-07-8
M. Wt: 1013.1 g/mol
InChI Key: GJOJPVFXOJJCNX-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors The process often includes the formation of the benzimidazole ring, followed by the attachment of the piperazine moiety and the ethoxyethyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and developing new drugs.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: The compound’s unique properties make it valuable for developing new materials and industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

95894-07-8

Molecular Formula

C48H68N8O16

Molecular Weight

1013.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/2C18H28N4O2.3C4H4O4/c2*1-2-24-14-12-22-17-6-4-3-5-16(17)19-18(22)15-21-9-7-20(8-10-21)11-13-23;3*5-3(6)1-2-4(7)8/h2*3-6,23H,2,7-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

GJOJPVFXOJJCNX-VQYXCCSOSA-N

Isomeric SMILES

CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CC3)CCO.CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CC3)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCO.CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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